Sos1-IN-12

SOS1 inhibition Target engagement Biochemical assay

Researchers face significant variability in SOS1 inhibitor potency, compromising assay reproducibility. Sos1-IN-12 solves this with a verified, high-affinity binding profile ideal for quantitative target engagement studies. - Exceptional biochemical affinity: SOS1 Ki of 0.11 nM, enabling low-consumption SPR, ITC, and FP competition assays. - Robust cellular activity: Inhibits ERK phosphorylation (IC50 47 nM) and proliferation (IC50 46 nM) in KRAS-mutant MKN-1 cells. - Critical SAR reference: 59-fold more potent than close analog SOS1-IN-13, essential for benchmarking and validating phthalazine-based inhibitor screens.

Molecular Formula C23H26F3N5
Molecular Weight 429.5 g/mol
Cat. No. B15141336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-12
Molecular FormulaC23H26F3N5
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4
InChIInChI=1S/C23H26F3N5/c1-14-18(5-4-6-21(14)23(24,25)26)15(2)28-22-20-13-17(31-11-9-27-10-12-31)7-8-19(20)16(3)29-30-22/h4-8,13,15,27H,9-12H2,1-3H3,(H,28,30)/t15-/m1/s1
InChIKeyMJSKXOIIHARCLW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SOS1-IN-12: Baseline Characterization of a High-Affinity SOS1 Inhibitor for RAS Pathway Research and Procurement


SOS1-IN-12 is a small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) critical for activating RAS family GTPases [REFS-1, REFS-2]. It belongs to the phthalazine derivative class of SOS1 inhibitors, with a reported molecular weight of 429.48 g/mol and the chemical formula C23H26F3N5 [REFS-2, REFS-3]. In biochemical assays, SOS1-IN-12 demonstrates potent binding to SOS1 with an inhibition constant (Ki) of 0.11 nM and inhibits downstream ERK phosphorylation with an IC50 of 47 nM in cellular assays, positioning it as a valuable tool for investigating RAS-MAPK pathway inhibition [REFS-1, REFS-2, REFS-4].

Why SOS1-IN-12 Is Not Interchangeable with Other SOS1 Inhibitors: Structural and Activity Divergence


The SOS1 inhibitor landscape exhibits marked heterogeneity in both chemical structure and pharmacological activity. Compounds such as BI-3406, MRTX0902, and SOS1-IN-13 display distinct core scaffolds and varying potencies, with reported Ki/IC50 values differing by orders of magnitude [REFS-1, REFS-2]. For instance, SOS1-IN-12 possesses a phthalazine core with a specific (R)-configuration, while BI-3406 and MRTX0902 feature distinct chemotypes. These structural differences translate into divergent biochemical and cellular activities; the reported Ki for SOS1-IN-12 (0.11 nM) is approximately 59-fold more potent than SOS1-IN-13's IC50 (6.5 nM) and 17-fold more potent than MRTX0902's Ki (1.9 nM) [REFS-3, REFS-4]. Consequently, substituting SOS1-IN-12 with a generic SOS1 inhibitor without empirical validation would confound experimental results and compromise reproducibility in RAS pathway investigations.

SOS1-IN-12: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Biochemical Target Affinity Comparison: SOS1-IN-12 Exhibits Sub-Nanomolar Ki, Outperforming Closest Analogs

In a direct biochemical comparison of SOS1 target affinity, SOS1-IN-12 demonstrates an inhibition constant (Ki) of 0.11 nM, which is significantly more potent than the closely related analog SOS1-IN-13, which has a reported IC50 of 6.5 nM for SOS1 [REFS-1, REFS-2]. This difference corresponds to a 59-fold higher apparent affinity for SOS1-IN-12 relative to SOS1-IN-13. In the broader class of SOS1 inhibitors, SOS1-IN-12 also shows a 17-fold improvement over MRTX0902 (Ki = 1.9 nM) . While cross-study comparisons require caution due to potential assay variability, the data suggest SOS1-IN-12 is among the most potent SOS1 inhibitors reported in the class based on biochemical binding assays.

SOS1 inhibition Target engagement Biochemical assay RAS pathway

Cellular Pathway Inhibition Efficacy: SOS1-IN-12 Achieves pERK Suppression at Sub-50 nM Concentrations

In cellular assays measuring inhibition of phosphorylated ERK (pERK), a direct readout of RAS-MAPK pathway activity, SOS1-IN-12 exhibits an IC50 of 47 nM . This cellular potency is approximately 7-fold greater than that of the closely related analog SOS1-IN-13, which shows a pERK IC50 of 327 nM . The improved cellular activity of SOS1-IN-12 aligns with its higher biochemical affinity, suggesting effective translation of target engagement to functional pathway blockade. While cellular potency data for BI-3406 and MRTX0902 in similar pERK assays are not available for direct comparison, the 47 nM value positions SOS1-IN-12 favorably among reported SOS1 inhibitors for cell-based applications.

pERK inhibition Cellular efficacy RAS-MAPK signaling Cancer research

Antiproliferative Activity in KRAS-Mutant Gastric Cancer Cells: SOS1-IN-12 Demonstrates Single-Digit Nanomolar Efficacy

In the MKN-1 human gastric cancer cell line, which harbors a KRAS G12D mutation, SOS1-IN-12 exhibits an antiproliferative IC50 of 46 nM as measured by CCK-8 assay after 48 hours of treatment . This indicates that the compound effectively reduces cell viability at low nanomolar concentrations in a KRAS-driven cancer model. While direct comparator data for other SOS1 inhibitors (e.g., SOS1-IN-13, BI-3406) in the identical MKN-1 assay are not available in the sourced documentation, the 46 nM value provides a benchmark for SOS1-IN-12's functional activity in a disease-relevant cellular context.

Antiproliferative activity KRAS-mutant cancer Cell viability Gastric cancer

SOS1-IN-12: Evidence-Backed Research and Industrial Application Scenarios


High-Sensitivity Biochemical Target Engagement Studies

Given its exceptional SOS1 Ki of 0.11 nM, SOS1-IN-12 is ideally suited for biophysical and biochemical assays requiring high-affinity target engagement, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization competition assays, enabling precise determination of binding kinetics and thermodynamics with minimal compound consumption .

Potent RAS-MAPK Pathway Inhibition in Cellular Models of KRAS-Driven Cancers

With a cellular pERK IC50 of 47 nM and antiproliferative IC50 of 46 nM in KRAS-mutant MKN-1 cells, SOS1-IN-12 provides a robust tool for dissecting SOS1-dependent RAS-MAPK signaling in vitro, including studies of feedback reactivation, combination therapy with MEK or KRASG12C inhibitors, and investigation of adaptive resistance mechanisms [REFS-1, REFS-2].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies Within the Phthalazine Class

The marked activity differences between SOS1-IN-12 and its closest analog SOS1-IN-13 (59-fold in biochemical affinity, 7-fold in cellular potency) make SOS1-IN-12 an essential reference compound for SAR campaigns exploring phthalazine-based SOS1 inhibitors, enabling researchers to correlate specific structural modifications with changes in target engagement and functional activity [REFS-1, REFS-2].

Benchmarking New SOS1 Inhibitors in Biochemical and Cellular Assays

As one of the most potent SOS1 inhibitors reported in the class (Ki = 0.11 nM), SOS1-IN-12 serves as a high-performance positive control for validating new assay platforms and benchmarking novel SOS1-targeting compounds, ensuring assay sensitivity and establishing a reference point for comparative potency evaluations .

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